Propargyl acrylate (CAS: 10477-47-1) is a highly reactive, bifunctional monomer that combines a polymerizable α,β-unsaturated carbonyl (acrylate) with a terminal alkyne (propargyl) group. In industrial and laboratory procurement, it is primarily sourced as a precursor for synthesizing "clickable" polymer backbones, hydrogels, and functionalized nanoparticles . The acrylate moiety allows for rapid incorporation via free-radical, reversible addition-fragmentation chain-transfer (RAFT), or atom transfer radical polymerization (ATRP) techniques. Concurrently, the pendant alkyne enables highly efficient, orthogonal post-polymerization modifications via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or thiol-yne reactions, making it a critical building block for advanced materials science and bioconjugation [1].
Substituting propargyl acrylate with its closest analogs, such as propargyl methacrylate (PMA) or allyl acrylate, fundamentally alters processability and downstream performance. Replacing the acrylate backbone with a methacrylate (PMA) significantly shifts copolymerization reactivity ratios and yields a much stiffer polymer backbone with a higher glass transition temperature (Tg), which can cause catastrophic failure in flexible adhesives or ambient-cure coatings [1]. Conversely, substituting the propargyl group with an allyl group (allyl acrylate) replaces the alkyne with an alkene. This forces manufacturers to abandon highly efficient, orthogonal CuAAC click chemistry (which typically proceeds at ~100% yield) in favor of thiol-ene modifications. Thiol-ene reactions often require UV photoinitiators, suffer from competitive side reactions such as disulfide formation, and exhibit lower functionalization densities in complex matrices [2].
When synthesizing degradable aliphatic polyesters via radical ring-opening copolymerization with cyclic ketene acetals (e.g., MDO), the choice of vinyl monomer dictates the polymer microstructure. Acrylates exhibit reactivity ratios well below 1 (r < 1), favoring the formation of highly alternating, fully degradable sequences [1]. In contrast, methacrylates strongly prefer homopropagation (e.g., rMMA = 3.5 to 34), resulting in blocky copolymers that resist degradation[2]. Procuring propargyl acrylate ensures the successful integration of clickable alkyne groups into a homogeneously degradable backbone.
| Evidence Dimension | Reactivity ratio (r) with MDO |
| Target Compound Data | Acrylates (r < 1, favoring alternating sequences) |
| Comparator Or Baseline | Methacrylates (r = 3.5 to 34, favoring blocky sequences) |
| Quantified Difference | >10-fold shift in reactivity ratio |
| Conditions | Radical copolymerization with 2-Methylene-1,3-dioxepane (MDO) |
Essential for formulating fully degradable, click-functionalized biomaterials where blocky methacrylate sequences would prevent hydrolytic breakdown.
For bioconjugation and polymer functionalization, the terminal alkyne of propargyl acrylate enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This click reaction proceeds to near 100% conversion at ambient temperature without the generation of side products . If allyl acrylate is procured instead, functionalization must rely on thiol-ene chemistry, which typically requires UV photoinitiation, is susceptible to disulfide formation, and generally achieves lower conversion rates in complex matrices [1].
| Evidence Dimension | Post-polymerization coupling efficiency and conditions |
| Target Compound Data | Propargyl acrylate (CuAAC: ~100% yield, ambient temp, no UV) |
| Comparator Or Baseline | Allyl acrylate (Thiol-ene: requires UV/initiators, prone to side reactions) |
| Quantified Difference | Near-quantitative yield vs variable yield with side products |
| Conditions | Ambient aqueous or organic bioconjugation |
Maximizes functionalization density and eliminates the need for complex purification steps in pharmaceutical or materials scale-up.
The choice between propargyl acrylate and propargyl methacrylate drastically impacts the thermal and mechanical properties of the resulting homopolymer. Poly(propargyl acrylate) forms flexible networks with a glass transition temperature (Tg) below 20 °C, enabling the formation of cross-linked films at ambient temperatures[1]. In contrast, poly(propargyl methacrylate) yields rigid, brittle polymers with a significantly higher Tg (typically >50 °C), requiring baking or plasticizers for film formation [2].
| Evidence Dimension | Homopolymer Glass Transition Temperature (Tg) |
| Target Compound Data | Poly(propargyl acrylate) (Tg < 20 °C) |
| Comparator Or Baseline | Poly(propargyl methacrylate) (Tg > 50 °C) |
| Quantified Difference | >30 °C reduction in Tg |
| Conditions | Cured polymeric films / networks |
Dictates the compound's suitability for ambient-cure flexible coatings, adhesives, and sound-damping emulsions.
Propargyl acrylate exhibits a distinct toxicological profile compared to its methacrylate counterpart. In Vibrio fischeri bioassays, propargyl acrylate demonstrates excess toxicity (log Te > 1) due to its susceptibility to initial enzymatic hydrolysis followed by oxidation into highly reactive aldehydes[1]. Propargyl methacrylate, however, primarily exerts baseline narcosis-level toxicity under the same conditions[1]. This quantitative difference in reactive toxicity requires different occupational handling, PPE, and waste management strategies.
| Evidence Dimension | Toxicity enhancement (log Te) in V. fischeri 24-h assay |
| Target Compound Data | Propargyl acrylate (log Te > 1, excess reactive toxicity) |
| Comparator Or Baseline | Propargyl methacrylate (log Te < 1, narcosis-level toxicity) |
| Quantified Difference | Shift from baseline narcosis to reactive electrophilic toxicity |
| Conditions | Vibrio fischeri 24-h growth inhibition bioassay |
Forces procurement and EHS teams to implement stricter containment and metabolic-capacity considerations for acrylate vs methacrylate handling.
Driven by its favorable reactivity ratios (r < 1) with cyclic ketene acetals like MDO, propargyl acrylate is the optimal comonomer for synthesizing highly alternating, degradable polymer backbones [1]. The pendant alkyne groups allow for subsequent, high-yield conjugation of therapeutics or targeting ligands via CuAAC, making this compound superior to methacrylates which form non-degradable blocks.
Because poly(propargyl acrylate) exhibits a sub-20 °C glass transition temperature (Tg), it is highly suited for formulating flexible, cross-linked films that cure at room temperature [2]. This eliminates the energy-intensive baking steps required when using higher-Tg propargyl methacrylate derivatives.
In the production of core-shell nanoparticles or stationary phases for chromatography, propargyl acrylate is polymerized to form the shell[3]. The terminal alkynes provide a highly reactive, orthogonal handle for ~100% yield click chemistry functionalization, avoiding the side reactions and UV requirements associated with allyl acrylate substitutes.
Flammable;Irritant;Environmental Hazard